5beta-Cyprinol sulfate
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Overview
Description
5beta-cyprinol sulfate is a steroid sulfate that is the sulfuric ester derivative of 5beta-cyprinol. It is a steroid sulfate, a 3alpha-hydroxy steroid, a 7alpha-hydroxy steroid, a 12alpha-hydroxy steroid and a 26-hydroxy steroid. It derives from a 5beta-cyprinol.
Scientific Research Applications
Physicochemical and Physiological Properties
5beta-Cyprinol sulfate, isolated from the bile of the Asiatic carp (Cyprinus carpio), demonstrates significant physicochemical and physiological properties. It exhibits surface activity, forms micelles, and efficiently solubilizes monooleylglycerol. Its critical micellization concentration was determined to be around 1.5 mM to 4 mM. However, it is noted for being hemolytic, cholestatic, and toxic when infused intravenously into rats, indicating limited biotransformation and poor transportation compared to taurocholate (Goto et al., 2003).
Sulfotransferases in Zebrafish
In zebrafish (Danio rerio), 5alpha-Cyprinol 27-sulfate is the major biliary bile salt. Research identified the zebrafish cytosolic sulfotransferase enzymes capable of sulfating 5alpha-cyprinol. Two Sult2 subfamily members, Sult2st2 and Sult2st3, were identified as major 5alpha-cyprinol-sulfating enzymes, with distinct catalytic properties compared to their human counterparts (Kurogi et al., 2017).
Induction of Diel Vertical Migration in Daphnia
A fascinating application is the role of 5alpha-cyprinol sulfate in aquatic ecosystems. It was identified as the kairomone inducing diel vertical migration (DVM) in Daphnia at picomolar concentrations. This discovery is significant for understanding behavioral predator-avoidance mechanisms in aquatic environments (Hahn et al., 2019).
Metabolomics in Type-2 Diabetes
In the context of metabolic disorders like Type-2 Diabetes Mellitus (T2DM), the study of fecal extracts from diabetic mice showed significant alterations in various metabolites, including this compound. These findings highlight the influence of T2DM on the gastrointestinal tract environment and the resulting impact on metabolic pathways (Walker et al., 2014).
Enhancement of Mucosal Membrane Permeability
5alpha-Cyprinol sulfate has been shown to significantly enhance the rectal membrane permeability to sodium ampicillin in rats, even at low concentrations. This property could be crucial for the delivery of water-soluble compounds through mucosal membranes (Murakami et al., 2000).
Properties
Molecular Formula |
C27H48O8S |
---|---|
Molecular Weight |
532.7 g/mol |
IUPAC Name |
[(6R)-2-(hydroxymethyl)-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptyl] hydrogen sulfate |
InChI |
InChI=1S/C27H48O8S/c1-16(5-4-6-17(14-28)15-35-36(32,33)34)20-7-8-21-25-22(13-24(31)27(20,21)3)26(2)10-9-19(29)11-18(26)12-23(25)30/h16-25,28-31H,4-15H2,1-3H3,(H,32,33,34)/t16-,17?,18+,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
InChI Key |
KAOLEMQCYWHOJQ-SWNQZQHISA-N |
Isomeric SMILES |
C[C@H](CCCC(CO)COS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCCC(CO)COS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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